4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Attachment of Morpholine Groups: The morpholine groups can be introduced through nucleophilic substitution reactions, where morpholine reacts with suitable electrophilic intermediates on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Morpholine, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of quinoline-based drugs.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine groups can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its targets. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Morpholine Derivatives: Widely used in medicinal chemistry for their biological relevance.
Trifluoromethylated Quinoline Derivatives: Studied for their enhanced biological activity due to the trifluoromethyl group.
Uniqueness
4-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both morpholine and trifluoromethyl groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C19H20F3N3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
morpholin-4-yl-[4-[7-(trifluoromethyl)quinolin-4-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)13-1-2-14-15(11-13)23-4-3-16(14)25-7-10-28-17(12-25)18(26)24-5-8-27-9-6-24/h1-4,11,17H,5-10,12H2 |
InChI Key |
KKDDEGNKEKHAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.